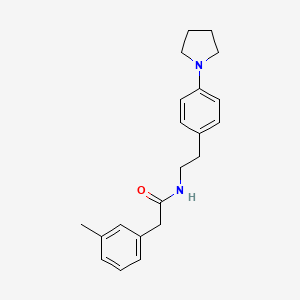

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide

Beschreibung

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a phenethyl backbone substituted with a pyrrolidine ring at the 4-position. The acetamide moiety is further functionalized with an m-tolyl group (meta-methylphenyl) at the α-carbon.

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-17-5-4-6-19(15-17)16-21(24)22-12-11-18-7-9-20(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSSKUCFKMRCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinyl Phenethyl Intermediate: This can be achieved by reacting 4-bromophenethylamine with pyrrolidine in the presence of a base such as potassium carbonate.

Acylation Reaction: The intermediate is then acylated using m-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The target compound’s structural uniqueness lies in its phenethyl-pyrrolidine side chain and m-tolyl-acetamide core. Key comparisons include:

Heterocyclic Substituents

- A-412997 (2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) :

- Pyrimidine-Thioacetamides (e.g., Compounds 2f–2k) :

- Feature a pyrimidine-thioether bridge instead of a phenethyl group. For example, 2f (2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide) has a naphthalene-phenyl-pyrimidine system.

- These modifications confer antimicrobial and antifungal activities, unlike the CNS-targeted profile of the target compound .

Aromatic and Heteroaromatic Modifications

- Triazinyl Acetamides (e.g., 3c): Replace the phenethyl-pyrrolidine with a 1,3,5-triazine ring. Compound 3c (N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide) exhibits a planar triazine core, likely altering electronic properties and solubility compared to the target compound’s flexible pyrrolidine .

- Quinazolinone Derivatives (e.g., 7d): Incorporate a quinazolinone heterocycle (e.g., 7d: N-(4-oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide). The fused ring system may enhance DNA intercalation or kinase inhibition, diverging from dopamine receptor targeting .

Pharmacological Activity Profiles

Physicochemical Properties

Key Research Findings and Implications

- Receptor Selectivity : The phenethyl-pyrrolidine group in the target compound may confer distinct D2/D3 receptor binding compared to A-412997’s D4R selectivity, highlighting the role of heterocycle size (pyrrolidine vs. piperidine) .

- Antimicrobial vs. CNS Activity : Structural bifurcation (e.g., pyrimidine-thio vs. pyrrolidine-phenethyl) dictates divergent biological roles, with sulfur-linked analogs favoring antimicrobial applications .

- Toxicity Considerations: Analogous compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (AG023PSY) exhibit oral toxicity (Category 4) and skin irritation, suggesting substituent-dependent hazards .

Biologische Aktivität

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide, with the CAS number 953171-18-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 322.4 g/mol

- CAS Number: 953171-18-1

The compound consists of a pyrrolidine ring attached to a phenethyl group and an acetamide moiety, which may contribute to its biological interactions.

The biological activity of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is hypothesized to involve several mechanisms:

- Receptor Binding: The compound may interact with specific receptors in the body, modulating their activity. This could include neurotransmitter receptors or other signaling molecules.

- Enzyme Inhibition: It has the potential to inhibit certain enzymes, which could affect various biochemical pathways. For instance, it might target protein kinases or phospholipases involved in cellular signaling .

- Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.

Biological Activity and Pharmacological Properties

Research indicates that N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide exhibits several pharmacological activities:

- Antidepressant Effects: Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. Its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, could be responsible for these effects.

- Analgesic Properties: The compound has been evaluated for its analgesic potential, indicating possible applications in pain management.

- Neuroprotective Effects: Some studies have suggested that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide:

- Study on Protein Kinase Inhibition: Research has shown that similar compounds can effectively inhibit protein kinases involved in cancer progression. This suggests that N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide may exhibit anticancer properties through similar mechanisms .

- Behavioral Studies: In a study assessing the behavioral impact of related compounds on mice, it was found that modifications in the molecular structure significantly influenced their efficacy as antidepressants . This highlights the importance of structure-activity relationships (SAR) in determining biological outcomes.

- In Vivo Efficacy: A related compound demonstrated significant effects on emotional behavior when administered at specific doses in animal models. This suggests that N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide may also exhibit similar behavioral modulation capabilities .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.